molecular formula C42H78N2O14 B1670756 地红霉素 CAS No. 62013-04-1

地红霉素

货号: B1670756
CAS 编号: 62013-04-1
分子量: 835.1 g/mol
InChI 键: WLOHNSSYAXHWNR-NXPDYKKBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Dirithromycin is a macrolide glycopeptide antibiotic . Its primary target is the 50S subunit of the 70S bacterial ribosome . The ribosome is a crucial component in the protein synthesis machinery of bacteria, playing a vital role in the growth and survival of the bacteria.

Mode of Action

Dirithromycin binds to the 50S subunit of the 70S bacterial ribosome, thereby interfering with protein synthesis . By binding to the ribosome, dirithromycin inhibits the translocation of peptides, a critical step in protein synthesis . It has been noted that dirithromycin has over 10 times higher affinity to the 50S subunit than erythromycin .

Biochemical Pathways

The primary biochemical pathway affected by dirithromycin is the protein synthesis pathway in bacteria. By inhibiting the translocation of peptides during protein synthesis, dirithromycin prevents the bacteria from growing and proliferating .

Pharmacokinetics

Dirithromycin is a prodrug that is provided as enteric coated tablets to protect it from acid catalyzed hydrolysis in the stomach . Once orally administered, dirithromycin is rapidly absorbed into the plasma, largely from the small intestine . It then undergoes spontaneous hydrolysis to form erythromycyclamine in the plasma .

Result of Action

The molecular and cellular effects of dirithromycin’s action result in the inhibition of bacterial growth. By interfering with protein synthesis, dirithromycin prevents the bacteria from producing essential proteins, which in turn inhibits bacterial growth and proliferation .

Action Environment

For instance, dirithromycin is provided as enteric coated tablets to protect it from acid catalyzed hydrolysis in the stomach

生化分析

Biochemical Properties

Dirithromycin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the 70S bacterial ribosome, preventing the translocation of peptides . This interaction inhibits the growth of bacteria by interfering with their protein synthesis machinery. Dirithromycin has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial growth .

Cellular Effects

Dirithromycin affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their protein synthesis and preventing their growth . In addition to its antibacterial effects, dirithromycin has been shown to exhibit anti-inflammatory properties, which can influence cell signaling pathways and gene expression . This dual action makes dirithromycin effective in treating infections and reducing inflammation in affected tissues.

Molecular Mechanism

The molecular mechanism of dirithromycin involves its binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of peptides, thereby preventing protein synthesis. Dirithromycin’s higher affinity for the 50S subunit compared to erythromycin enhances its effectiveness in inhibiting bacterial growth . Additionally, dirithromycin’s anti-inflammatory properties are thought to be mediated through its effects on cytokine production and other inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, dirithromycin has been shown to be stable and effective over time. Studies have demonstrated that a five-day course of dirithromycin is as effective as a seven-day course of erythromycin for treating acute exacerbations of chronic bronchitis . Dirithromycin’s stability and prolonged tissue persistence contribute to its effectiveness in treating infections with shorter treatment durations .

Dosage Effects in Animal Models

In animal models, the effects of dirithromycin vary with different dosages. Studies have shown that dirithromycin is effective in eradicating bacterial infections at appropriate dosages . At higher doses, dirithromycin can cause adverse effects such as nausea, vomiting, and diarrhea . It is important to determine the optimal dosage to balance efficacy and minimize toxicity in animal models.

Metabolic Pathways

Dirithromycin is metabolized through nonenzymatic hydrolysis during absorption to form erythromycylamine . This conversion occurs rapidly, with 60 to 90% of the dose being hydrolyzed within 35 minutes after dosing . Erythromycylamine undergoes little or no hepatic biotransformation, making dirithromycin’s metabolism relatively straightforward .

Transport and Distribution

Dirithromycin is rapidly absorbed into the plasma, primarily from the small intestine . It is then distributed to various tissues, with tissue concentrations exceeding those in plasma or serum . Dirithromycin’s long half-life allows for once-daily dosing, contributing to its effectiveness in treating infections . The drug’s distribution to respiratory tissues and fluids is particularly notable, making it effective in treating respiratory tract infections .

Subcellular Localization

The subcellular localization of dirithromycin involves its accumulation in bacterial ribosomes, where it exerts its inhibitory effects on protein synthesis . This localization is crucial for its antibacterial activity. Additionally, dirithromycin’s anti-inflammatory properties may involve interactions with cellular signaling pathways and inflammatory mediators at the subcellular level .

属性

Key on ui mechanism of action

Dirithromycin prevents bacteria from growing, by interfering with their protein synthesis. Dirithromycin binds to the 50S subunit of the 70S bacterial ribosome, and thus inhibits the translocation of peptides. Dirithromycin has over 10 times higher affinity to the subunit 50S than erythromycin. In addition, dirithromycin binds simultaneously in to two domains of 23S RNA of the ribosomal subunit 50S, where older macrolides bind only in one. Dirithromycin can also inhibit the formation of ribosomal subunits 50S and 30S.

CAS 编号

62013-04-1

分子式

C42H78N2O14

分子量

835.1 g/mol

IUPAC 名称

(1S,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one

InChI

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-/m1/s1

InChI 键

WLOHNSSYAXHWNR-NXPDYKKBSA-N

SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

手性 SMILES

CC[C@@H]1[C@@]([C@@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O

规范 SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

外观

Solid powder

Key on ui other cas no.

62013-04-1

物理描述

Solid

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Poor

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(9S)-9-deoxo-11-deoxy-9,11-(imino((1R)-2-(2-methoxyethoxy)ethylidene)oxy)erythromycin
dirithromycin
Dynabac
LY 237216
LY-237216
Nortron

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dirithromycin
Reactant of Route 2
Dirithromycin
Reactant of Route 3
Dirithromycin
Reactant of Route 4
Dirithromycin
Reactant of Route 5
Dirithromycin
Reactant of Route 6
Dirithromycin
Customer
Q & A

Q1: What is the mechanism of action of dirithromycin?

A1: Dirithromycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome, specifically near the peptidyl transferase center located in the 50S ribosomal subunit. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. [, ]

Q2: How does dirithromycin's mechanism of action differ from other macrolides?

A2: While dirithromycin shares the same binding site on the ribosome as other macrolides, recent research suggests that its unique side chain may enhance its inhibitory activity. [] Cryo-electron microscopy studies reveal that dirithromycin's side chain points into the nascent peptide exit tunnel, potentially interfering with the passage of the growing polypeptide chain more effectively than other macrolides like erythromycin. []

Q3: Does dirithromycin have any effects on host cells?

A3: Research indicates that dirithromycin can accumulate within human neutrophils. [] Additionally, both dirithromycin and its active metabolite, erythromycylamine, can directly induce the release of enzymes like lysozyme, lactoferrin, and beta-glucuronidase from these cells. [] This suggests potential interactions with the host immune system.

Q4: What is the chemical structure of dirithromycin?

A4: Dirithromycin is a 9-N-11-O-oxazine derivative of erythromycylamine. It is formed by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. []

Q5: How is dirithromycin absorbed and distributed in the body?

A7: Following oral administration, dirithromycin is rapidly hydrolyzed to its bioactive metabolite, erythromycylamine, during absorption. [, ] Both dirithromycin and erythromycylamine exhibit low plasma concentrations due to rapid distribution into tissues. [, ] Studies reveal that dirithromycin achieves significantly higher tissue concentrations compared to simultaneous serum levels, especially in lung parenchyma, bronchial secretions, and mucosa. [, ]

Q6: How is dirithromycin metabolized and excreted?

A8: Dirithromycin is primarily metabolized to erythromycylamine through non-enzymatic hydrolysis during absorption. [] The major route of elimination for both compounds is hepatic/fecal. [, ] Studies indicate that a substantial portion of an oral dose is rapidly cleared from circulation and localized in tissues, with only about 10% being absorbed. []

Q7: Does dirithromycin interact with cytochrome P450 enzymes?

A9: Dirithromycin and erythromycylamine demonstrate low affinity for cytochrome P450 enzymes in vitro, particularly CYP3A. [, ] This translates to a minimal risk of clinically significant drug interactions involving these enzymes. [, ]

Q8: Does age affect the pharmacokinetics of dirithromycin?

A10: Studies in elderly (≥ 65 years) and non-elderly (18-50 years) individuals reveal no significant age-related alterations in the pharmacokinetic parameters of dirithromycin, including maximum plasma concentration and area under the curve. [] This suggests that dose adjustments based on age may not be necessary. []

Q9: What is the spectrum of activity of dirithromycin?

A11: Dirithromycin demonstrates activity against a broad range of gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. [, , , , ] It also exhibits activity against atypical respiratory pathogens such as Legionella spp. and Chlamydia pneumoniae. [, ]

Q10: How does the efficacy of dirithromycin compare to other macrolides in clinical trials?

A10: Numerous clinical trials have investigated the efficacy of dirithromycin in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and pharyngitis. [5, 9-13, 15, 25, 26, 28] Results consistently show comparable clinical and bacteriological efficacy between dirithromycin and erythromycin, and in some cases, azithromycin and clarithromycin. [5, 9-13, 15, 25, 26, 28]

Q11: Are there any known mechanisms of resistance to dirithromycin?

A13: Although specific resistance mechanisms are not extensively studied for dirithromycin, it shares structural similarities with other macrolides, suggesting potential for cross-resistance. [] This cross-resistance could stem from mechanisms like target site modification, efflux pumps, or enzymatic inactivation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。